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Compound of Interest

Compound Name:
4-Chlorophenyl-1,2-epoxybutane-

d5

Cat. No.: B563203 Get Quote

Technical Guide: 4-Chlorophenyl-1,2-
epoxybutane-d5
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated isotopologue of a known impurity of

Butoconazole, an imidazole antifungal agent. Its primary application in research and drug

development is as an internal standard for the quantification of the corresponding non-

deuterated impurity in various matrices, utilizing techniques such as Gas Chromatography-

Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

incorporation of five deuterium atoms provides a distinct mass shift, facilitating accurate and

precise quantification in complex samples.

This technical guide provides a comprehensive overview of the known chemical properties, a

proposed synthetic pathway, a general analytical protocol, and the toxicological context of 4-
Chlorophenyl-1,2-epoxybutane-d5. It is important to note that specific experimental data for

this deuterated compound is limited in publicly available literature; therefore, some information

presented is based on general principles of organic chemistry and data from structurally related

compounds.
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Chemical and Physical Properties
Quantitative data for 4-Chlorophenyl-1,2-epoxybutane-d5 is not extensively reported. The

following table summarizes the available information for the deuterated compound and its non-

deuterated analogue, "Butoconazole Impurity 6". Properties for the non-deuterated analogue

are provided for estimation purposes.

Property
4-Chlorophenyl-1,2-
epoxybutane-d5

4-Chlorophenyl-1,2-
epoxybutane
(Butoconazole Impurity 6)

Molecular Formula C₁₀H₆D₅ClO[1][2][3] C₁₀H₁₁ClO

Molecular Weight 187.68 g/mol [1][2][3] 182.65 g/mol

CAS Number 1189717-28-9[2][3] 59363-17-6

Appearance Colorless Oil No data available

Storage Conditions 2-8°C, Refrigerator No data available

Boiling Point No data available
Estimated based on related

compounds

Melting Point No data available
Estimated based on related

compounds

Density No data available
Estimated based on related

compounds

Solubility No data available
Likely soluble in organic

solvents

Experimental Protocols
Due to the lack of specific published experimental data for 4-Chlorophenyl-1,2-epoxybutane-
d5, the following sections detail proposed methodologies based on established chemical

principles for the synthesis and analysis of similar compounds.
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Proposed Synthesis of 4-Chlorophenyl-1,2-
epoxybutane-d5
The synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5 can be envisioned through a multi-step

process starting from a deuterated precursor. A plausible route involves the epoxidation of a

deuterated alkene.

Methodology:

Synthesis of Deuterated Styrene Precursor: The synthesis would commence with a suitable

deuterated benzene derivative, which would undergo a series of reactions to introduce the

deuterated ethyl group, yielding a deuterated 4-chlorostyrene.

Epoxidation: The deuterated 4-chlorostyrene would then be subjected to epoxidation. A

common method for this transformation is the use of a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent

like dichloromethane at controlled temperatures.

Purification: The final product, 4-Chlorophenyl-1,2-epoxybutane-d5, would be purified

using column chromatography to remove any unreacted starting materials and byproducts.
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Caption: Proposed synthetic workflow for 4-Chlorophenyl-1,2-epoxybutane-d5.

Analytical Protocol for Quantification using GC-MS
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As an internal standard, 4-Chlorophenyl-1,2-epoxybutane-d5 is used to improve the

accuracy and precision of quantitative analysis.[4][5][6]

Methodology:

Sample Preparation: A known amount of the sample to be analyzed is spiked with a precise

amount of 4-Chlorophenyl-1,2-epoxybutane-d5 solution of known concentration.

Extraction: The analyte and the internal standard are extracted from the sample matrix using

a suitable organic solvent.

GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled to a

mass spectrometer.

Gas Chromatography: The GC column separates the analyte from other components in

the mixture. The deuterated internal standard will have a very similar retention time to the

non-deuterated analyte.

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM)

mode to detect specific ions corresponding to the analyte and the internal standard. The

difference in mass due to the deuterium atoms allows for their independent detection.

Quantification: The concentration of the analyte in the original sample is determined by

comparing the peak area ratio of the analyte to the internal standard against a calibration

curve prepared with known concentrations of the analyte and a constant concentration of the

internal standard.
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Caption: General workflow for quantification using a deuterated internal standard.

Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological

activity or involvement in signaling pathways of 4-Chlorophenyl-1,2-epoxybutane-d5 or its
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non-deuterated counterpart. However, understanding its origin as an impurity of Butoconazole

and the general toxicological profile of epoxides provides some context.

Relationship to Butoconazole
4-Chlorophenyl-1,2-epoxybutane-d5 is the deuterated form of an impurity found in the

synthesis of Butoconazole. Butoconazole is an antifungal agent that functions by inhibiting the

fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[7][8][9] This enzyme is crucial

for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9]

Inhibition of this pathway disrupts the fungal cell membrane integrity, leading to cell death.[7][8]

[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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